compound 101 -

compound 101

Catalog Number: EVT-264045
CAS Number:
Molecular Formula: C24H21F3N6O
Molecular Weight: 466.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compound 101, also known as Cmpd101, is a small molecule inhibitor that selectively targets G protein-coupled receptor kinases 2 and 3 (GRK2/3). [, , , , , , , , , , , , , , , , , , , ] This compound has emerged as a valuable tool in scientific research, specifically in the study of G protein-coupled receptor (GPCR) signaling pathways and their downstream effects. [, , , , , , , , , , , , , , , , , , , ] Its ability to selectively inhibit GRK2/3 allows researchers to dissect the complex interplay between GRKs, β-arrestins, and GPCRs in various physiological and pathological contexts. [, , , , , , , , , , , , , , , , , , , ]

Source

CMPD101 was synthesized at the University of Bath in the United Kingdom. The synthesis process involves a nine-step reaction sequence starting from isonicotinic acid hydrazide, resulting in a compound characterized by high purity (greater than 99%) and specific structural features that enable its biological activity .

Classification

CMPD101 falls under the category of pharmacological agents, specifically as an inhibitor of G Protein-Coupled Receptor Kinases. It is utilized in biochemical research to investigate receptor desensitization mechanisms and the modulation of signaling pathways in neurons.

Synthesis Analysis

Methods

The synthesis of CMPD101 involves multiple steps, beginning with isonicotinic acid hydrazide. The detailed synthetic route includes:

  1. Formation of the Triazole Ring: This step involves the introduction of a triazole moiety, which is crucial for the compound's biological activity.
  2. Amine Coupling: The final steps involve coupling reactions to attach the appropriate side chains, including a pyridine and a trifluoromethyl group.

The synthesis has been documented to yield CMPD101 with high efficiency and reproducibility, making it suitable for extensive biological studies .

Technical Details

The synthesis was optimized to ensure that each intermediate was characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.

Molecular Structure Analysis

Structure

CMPD101 has a complex molecular structure characterized by:

  • A triazole ring
  • A pyridine group
  • A trifluoromethyl-substituted benzamide moiety

This structure contributes to its ability to interact with specific protein targets involved in receptor signaling pathways.

Data

The molecular formula for CMPD101 is C16_{16}H16_{16}F3_{3}N5_{5}O, with a molecular weight of approximately 371.33 g/mol. The compound's structural features facilitate its function as a selective inhibitor of G Protein-Coupled Receptor Kinases .

Chemical Reactions Analysis

Reactions

CMPD101 primarily functions through competitive inhibition of G Protein-Coupled Receptor Kinases. The compound has been shown to inhibit the phosphorylation processes that lead to receptor desensitization, particularly in opioid receptors.

Technical Details

In vitro studies reveal that CMPD101 effectively prevents agonist-induced desensitization of mu-opioid receptors by blocking GRK2/3 activity. This inhibition results in sustained receptor signaling, which is crucial for understanding pain modulation mechanisms .

Mechanism of Action

Process

The mechanism by which CMPD101 exerts its effects involves:

  1. Binding to G Protein-Coupled Receptor Kinases: CMPD101 selectively binds to the kinase domains of GRK2 and GRK3.
  2. Inhibition of Phosphorylation: By inhibiting these kinases, CMPD101 prevents the phosphorylation of receptors that would typically lead to their desensitization.
  3. Enhanced Signaling: This results in prolonged receptor activation and enhanced downstream signaling pathways associated with pain relief and other physiological responses.

Data

Experimental data indicate that at concentrations around 30 µM, CMPD101 significantly alters receptor activity and signaling outcomes in neuronal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: CMPD101 typically appears as a white to off-white solid.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and exhibits limited solubility in water.

Chemical Properties

  • Stability: CMPD101 shows stability under standard laboratory conditions but should be protected from light and moisture.
  • pH Sensitivity: The compound's solubility may vary with pH, influencing its bioavailability in physiological conditions.

Relevant analyses show that CMPD101 maintains its integrity during typical experimental procedures used in pharmacological studies .

Applications

CMPD101 is primarily used in scientific research focused on:

  • Opioid Receptor Studies: Investigating the mechanisms of opioid receptor desensitization and potential therapeutic strategies for pain management.
  • G Protein-Coupled Receptor Research: Understanding the role of G Protein-Coupled Receptor Kinases in various signaling pathways and their implications in diseases such as addiction and chronic pain.
Introduction to GRK2/3 Inhibition in Cellular Signaling

Role of GRK2/3 in G Protein-Coupled Receptor (GPCR) Desensitization Dynamics

G protein-coupled receptor kinases 2 and 3 (GRK2/3) constitute a specialized subfamily of serine/threonine kinases that orchestrate homologous desensitization of activated GPCRs through precise spatial and temporal mechanisms. These cytosolic kinases exhibit a unique activation mechanism requiring liberation of Gβγ subunits from heterotrimeric G proteins following receptor activation [7]. This Gβγ-dependent translocation to the plasma membrane positions GRK2/3 to phosphorylate agonist-occupied GPCRs, subsequently promoting β-arrestin recruitment and receptor internalization [3] [7]. This fundamental process establishes an inherent coupling between G protein activation and arrestin-mediated signaling pathways – a mechanistic feature with profound therapeutic implications.

The structural architecture of GRK2 (the most extensively studied isoform) features three functional domains: An N-terminal Regulator of G protein Signaling Homology (RH) domain that facilitates receptor recognition, a central kinase domain, and a C-terminal pleckstrin homology (PH) domain that binds Gβγ subunits and phosphatidylinositol bisphosphate (PIP₂) [3] [9]. This multidomain organization enables GRK2 to serve as a signaling nexus, integrating inputs from activated receptors, liberated Gβγ subunits, and membrane phospholipids. Importantly, the Gβγ-binding requirement creates a fundamental mechanistic constraint: GRK2/3-mediated phosphorylation and subsequent arrestin recruitment are inexorably linked to prior G protein activation [7]. This contrasts sharply with GRK5/6, which exhibit constitutive membrane association via PIP₂ binding and can phosphorylate receptors independently of G protein activation [7].

This distinction carries critical implications for biased agonism – the pharmacological phenomenon where ligands preferentially activate specific downstream pathways. Experimental evidence demonstrates that generating β-arrestin-biased ligands for GRK2/3-regulated receptors (e.g., β₂-adrenergic receptor, M₂ muscarinic receptor) is inherently challenging because their β-arrestin recruitment is mechanistically contingent upon G protein activation [7]. In cellular models using CRISPR/Cas9-engineered GRK knockout cells, disruption of GRK2-Gβγ interaction (via R587Q mutation) severely impaired β-arrestin2 recruitment to both Gₛ-coupled β₂AR and Gᵢ-coupled M₂R [7]. This deficit was rescued only when GRK2 was artificially tethered to the membrane via CAAX motif, bypassing the Gβγ requirement [7]. Consequently, therapeutically targeting GRK2/3 requires compounds capable of disrupting this intricate spatial regulation or kinase activity itself.

Pharmacological Targeting of GRK2/3 in Cardiovascular and Neurological Pathologies

Pathological overexpression of GRK2 represents a hallmark maladaptation in cardiovascular diseases, particularly heart failure (HF). Elevated myocardial GRK2 levels drive excessive β-adrenergic receptor (βAR) desensitization, impairing cardiac contractility and promoting adverse remodeling [3] [8] [9]. Beyond its canonical role in GPCR regulation, GRK2 localizes to mitochondria during cellular stress, interacting with NADPH oxidase 4 (NOX4) to amplify reactive oxygen species (ROS) production and promote cardiomyocyte apoptosis [3] [5] [9]. This dual pathogenetic role – compromising contractile reserve while simultaneously exacerbating oxidative damage – positions GRK2 as a high-value therapeutic target.

In doxorubicin-induced cardiotoxicity (DIC) models, GRK2 upregulation correlates with increased oxidative stress and apoptosis. Mechanistically, GRK2 knockdown promotes binding of Poly(A)-binding protein cytoplasmic 1 (PABPC1) to Alcohol Dehydrogenase 1 (ADH1) mRNA, inhibiting its degradation. Elevated ADH1 mitigates doxorubicin-induced oxidative damage, suggesting GRK2 inhibition confers cardioprotection partly through ADH1-mediated antioxidant pathways [1]. Similarly, in renal fibrosis models (unilateral ureteral obstruction and ischemia-reperfusion), GRK2 overexpression activates NOX4-dependent ROS production, driving epithelial-mesenchymal transition (EMT) and extracellular matrix deposition [5]. Pharmacological GRK2 inhibition with CP-25 significantly attenuated these effects, confirming GRK2's role in fibrotic signaling beyond cardiovascular tissues [5].

Preclinical Efficacy Profile of cmp d101

Cardiovascular Therapeutic Applications

Heart Failure Models

The novel paroxetine-derived GRK2 inhibitor cmp d101 (CCG258208) demonstrates superior pharmacological properties, exhibiting 50-fold higher selectivity for GRK2 and 100-fold greater potency than its parent compound [4] [8]. In post-myocardial infarction (MI) murine models, cmp d101 administration (2 mg/kg/day) initiated at 2 weeks post-MI:

  • Improved left ventricular (LV) function: Significantly enhanced ejection fraction (EF) and fractional shortening (FS) compared to vehicle controls
  • Attenuated adverse remodeling: Reduced LV dilation (LVID;s) and decreased infarct size
  • Dose-dependent efficacy: Demonstrated optimal effects at 2 mg/kg/day, surpassing lower doses (0.1 and 0.5 mg/kg/day) and paroxetine (5 mg/kg/day) [4]

Similarly, in pressure-overload HF induced by transverse aortic constriction (TAC), cmp d101 treatment initiated at 6 weeks post-surgery halted disease progression, significantly reducing cardiac hypertrophy (heart weight/tibia length ratio), interstitial fibrosis, and chamber dilation [4] [6]. Crucially, acute administration of cmp d101 (2 mg/kg) in post-MI Göttingen mini-swine enhanced the inotropic response to dobutamine (βAR agonist), confirming improved adrenergic reserve – a key therapeutic objective in HF management [4] [8].

Cardiotoxicity and Mitochondrial Protection

cmp d101 demonstrates protective efficacy beyond ischemic and pressure-overload HF. In doxorubicin-treated cardiomyocytes and mouse hearts, GRK2 inhibition reduced oxidative stress and apoptosis via upregulation of ADH1, an alcohol dehydrogenase isoform with demonstrated antioxidant functions [1]. This suggests cmp d101 may mitigate anthracycline-induced cardiotoxicity by modulating GRK2/ADH1 crosstalk. Additionally, GRK2 localizes to mitochondria during ischemic stress, where it disrupts electron transport chain efficiency and increases ROS production [3] [9]. By inhibiting mitochondrial GRK2, cmp d101 may preserve metabolic efficiency – demonstrated by improved ATP synthesis and reduced markers of oxidative damage (e.g., 4-HNE, protein carbonylation) in preclinical models [3].

Neurological and Other Therapeutic Applications

Neuromodulation and GPCR Regulation

GRK2/3/6-dependent regulation extends to neuromodulatory receptors including the μ-opioid receptor (MOR) and oxytocin receptor (OXTR). In neurons, OXTR undergoes robust GRK2/3/6-mediated desensitization and Rab5-dependent internalization to early endosomes following agonist stimulation [10]. Notably, this process occurs independently of β-arrestins in neuronal contexts, contrasting with mechanisms observed in heterologous expression systems [10]. This neuron-specific regulatory paradigm highlights the potential for cmp d101 to modulate neuropsychiatric pathways by altering the kinetics of neuropeptide signaling.

For MOR, endocytic efficiency exhibits agonist-selective patterns governed by GRK2/3 recruitment strength. The N-terminal domain (NTD) of GRK2/3 acts as an "agonist-selective sensor", determining the potency of receptor-GRK interaction – a critical checkpoint in desensitization dynamics [2]. Compounds like cmp d101 that inhibit GRK2 kinase activity could therefore fine-tune opioid receptor responsiveness, potentially mitigating tolerance development while preserving analgesic efficacy.

Anti-Fibrotic Applications

The therapeutic scope of cmp d101 extends to fibrotic disorders through GRK2's regulation of NOX4. In renal tubular epithelial cells, GRK2 physically interacts with and activates NOX4, generating superoxide that drives TGF-β1-mediated epithelial-mesenchymal transition (EMT) and collagen deposition [5]. Pharmacological GRK2 inhibition with CP-25 (structurally analogous to cmp d101) significantly reduced NOX4 expression, ROS production, and fibrotic markers (α-SMA, collagen I, fibronectin) in murine unilateral ureteral obstruction (UUO) and ischemia-reperfusion models [5]. These findings position cmp d101 as a promising anti-fibrotic agent for kidney, lung, and hepatic pathologies where GRK2-NOX4 signaling contributes to disease progression.

Properties

Product Name

cmpd101

IUPAC Name

3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methylamino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide

Molecular Formula

C24H21F3N6O

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C24H21F3N6O/c1-33-21(31-32-22(33)16-9-11-28-12-10-16)15-29-19-7-4-6-17(13-19)23(34)30-14-18-5-2-3-8-20(18)24(25,26)27/h2-13,29H,14-15H2,1H3,(H,30,34)

InChI Key

WFOVEDJTASPCIR-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1C2=CC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

3-((4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methylamino)-N-((2-(trifluoromethyl)phenyl)methyl)benzamide
CMPD101

Canonical SMILES

CN1C(=NN=C1C2=CC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.